molecular formula C18H18N4O B179387 4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one CAS No. 6407-78-9

4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one

Cat. No.: B179387
CAS No.: 6407-78-9
M. Wt: 306.4 g/mol
InChI Key: RDMWLMHWWUHBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one” is a chemical compound with the molecular formula C18H18N4O and a molecular weight of 306.36 . It is also known as Solvent Yellow 18 .


Synthesis Analysis

The synthesis of this compound involves the diazotization of 2,4-Dimethylbenzenamine and coupling with 3-Methyl-1-phenyl-1H-pyrazol-5 (4H)-one .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound has a boiling point of 497.8±45.0 °C (Predicted), a density of 1.19, and a vapor pressure of 0Pa at 25℃ . Its water solubility is 62.94μg/L at 25℃, and it has a LogP of 5.65 at 25℃ .

Scientific Research Applications

Dyeing Properties and Synthesis

4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one has been studied for its dyeing properties. The compound is involved in the synthesis of new heterocycles that are anticipated to have dyeing and potential biological properties. New azo and bisazo dyes derived from this compound have been synthesized and analyzed for their structures and dyeing performance (Bagdatli & Ocal, 2012).

Tautomerism in Azo Dyes

This compound plays a role in studying the tautomerism of azo dyes. Investigations into the tautomeric forms of azo dyes derived from this compound have been conducted using molecular spectroscopy and quantum-chemical calculations. The research aids in understanding tautomerism in various azo dyes in solutions (Deneva et al., 2019).

Solvent Extraction Studies

Azo compounds derived from this compound have been utilized in solvent extraction studies, particularly in the extraction of Iron (III) ions. This indicates potential applications in environmental clean-up and analytical determinations of Iron (III) ions (Opara, Ukoha, & Ekere, 2016).

Biomedical Applications

This compound has been part of studies focusing on its potential in biomedical applications. For instance, its derivatives have been explored for antimicrobial, anti-tuberculosis, and DNA interaction studies. The research demonstrates increased activity against various pathogens and effective binding properties against CT-DNA (Matada & Jathi, 2019).

Crystal Structure and Theoretical Studies

The crystal structure of the compound has been extensively studied. These investigations provide insights into its structural characterizations and potential applications in the field of material science (Athira et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The compound 4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one can be synthesized using a diazo coupling reaction between 2,4-dimethylphenyldiazonium chloride and 5-methyl-2-phenyl-3H-pyrazol-3-one. The reaction can be carried out in the presence of a reducing agent and a base to form the desired product.", "Starting Materials": [ "2,4-dimethylphenyldiazonium chloride", "5-methyl-2-phenyl-3H-pyrazol-3-one", "Reducing agent (e.g. sodium sulfite)", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2,4-dimethylphenyldiazonium chloride to a solution of 5-methyl-2-phenyl-3H-pyrazol-3-one in water.", "Add a reducing agent (e.g. sodium sulfite) to the reaction mixture to reduce the diazonium ion to the corresponding arylamine.", "Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the diazo coupling reaction.", "Stir the reaction mixture at room temperature for several hours until the desired product, 4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one, is formed.", "Filter the reaction mixture to obtain the solid product.", "Wash the solid product with water and dry it under vacuum." ] }

6407-78-9

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

4-[(2,4-dimethylphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H18N4O/c1-12-9-10-16(13(2)11-12)19-20-17-14(3)21-22(18(17)23)15-7-5-4-6-8-15/h4-11,21H,1-3H3

InChI Key

RDMWLMHWWUHBKW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C)C

6407-78-9

synonyms

6407-78-9;  4-((2,4-Dimethylphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one;  W-110132;  3H-Pyrazol-3-one, 4-((2,4-dimethylphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-;  3H-Pyrazol-3-one, 4-(2-(2,4-dimethylphenyl)diazenyl)-2,4-dihydro-5-methyl-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.